4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE

Catalog No.
S3179804
CAS No.
154641-99-3
M.F
C7H6F2O2S
M. Wt
192.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE

CAS Number

154641-99-3

Product Name

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE

IUPAC Name

4-fluoro-2-methylbenzenesulfonyl fluoride

Molecular Formula

C7H6F2O2S

Molecular Weight

192.18

InChI

InChI=1S/C7H6F2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3

InChI Key

XWDHWUDZLAQVEN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)F

Solubility

not available

Protein Serine/Threonine Phosphatase Inhibitor

One of the primary applications of 4-F-2-MeBSF lies in its ability to inhibit serine/threonine phosphatases (STPs). STPs are a class of enzymes that play a crucial role in regulating various cellular processes by removing phosphate groups from proteins. By inhibiting these enzymes, 4-F-2-MeBSF can potentially modulate these processes for research purposes. Studies have shown its effectiveness in inhibiting specific STPs, such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) []. This ability allows researchers to investigate the role of STPs in various cellular functions.

Potential Probe for Enzyme-Substrate Interactions

The inhibitory properties of 4-F-2-MeBSF also make it a potential tool for studying enzyme-substrate interactions. By observing how the compound interacts with specific STPs, researchers can gain insights into the binding site architecture and catalytic mechanisms of these enzymes. This information can be valuable for developing new drugs that target STPs for therapeutic purposes [].

Limited Commercial Availability

It's important to note that currently, 4-F-2-MeBSF has limited commercial availability. While some suppliers, like Sigma-Aldrich, offer the compound, it's typically not readily available in large quantities []. This limited accessibility can hinder widespread research applications.

4-Fluoro-2-methyl-benzenesulfonyl fluoride is an organic compound characterized by its sulfonyl fluoride functional group, which is a significant motif in medicinal chemistry. Its chemical formula is C7H8F2O2SC_7H_8F_2O_2S, and it possesses a molecular weight of approximately 175.2 g/mol. The compound features a fluorine atom and a methyl group attached to a benzene ring, specifically at the para and ortho positions relative to the sulfonyl group, respectively. This unique arrangement contributes to its reactivity and potential biological activity.

There is no current information available on the mechanism of action of 4-fluoro-2-methylbenzenesulfonyl fluoride in any biological system.

  • Due to the lack of specific research, information on the safety hazards of 4-fluoro-2-methylbenzenesulfonyl fluoride is not available.
  • However, considering its structural similarity to BSF, it is likely to share similar hazards.
  • BSF is a corrosive and lachrymatory (tear-inducing) compound. It can react violently with water and should be handled with appropriate safety precautions [].
Typical of sulfonyl fluorides, including:

  • Nucleophilic Substitution Reactions: The sulfonyl fluoride group can be replaced by nucleophiles, facilitating the synthesis of other compounds.
  • Fluorination Reactions: The presence of the fluorine atom allows for further fluorination processes, which can enhance biological activity or modify physical properties.
  • Condensation Reactions: It can react with amines or alcohols to form sulfonamides or sulfonate esters, respectively .

4-Fluoro-2-methyl-benzenesulfonyl fluoride exhibits notable biological activities, particularly as an inhibitor of serine proteases. It has been shown to inhibit enzymes such as acetylcholinesterase, trypsin, and chymotrypsin, making it a valuable compound in biochemical research for studying enzyme mechanisms and developing therapeutic agents . Additionally, its ability to modulate oxidative stress pathways suggests potential applications in treating diseases related to oxidative damage.

The synthesis of 4-fluoro-2-methyl-benzenesulfonyl fluoride typically involves several steps:

  • Starting Materials: The process often starts with 4-methylbenzenesulfonohydrazide.
  • Fluorination: A reagent such as Selectfluor is used to introduce the fluorine atom into the aromatic system under controlled conditions (e.g., heating in a solvent) .
  • Purification: The resulting product is purified through techniques like flash column chromatography to yield high-purity 4-fluoro-2-methyl-benzenesulfonyl fluoride .

This compound finds applications across various fields:

  • Medicinal Chemistry: As a building block for developing pharmaceuticals targeting protease-related pathways.
  • Biochemistry: Utilized in enzyme inhibition studies and as a reagent for synthesizing other biologically active compounds.
  • Material Science: Its unique chemical properties allow it to be used in creating functional materials with specific reactivity profiles .

Studies have shown that 4-fluoro-2-methyl-benzenesulfonyl fluoride interacts with various biological targets:

  • Enzyme Inhibition: It effectively inhibits serine proteases, which play critical roles in numerous physiological processes.
  • Oxidative Stress Modulation: Research indicates that it may influence pathways involved in oxidative stress, potentially offering therapeutic benefits in conditions characterized by oxidative damage .

Several compounds share structural similarities with 4-fluoro-2-methyl-benzenesulfonyl fluoride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Fluorobenzenesulfonyl fluorideFluorine at para positionCommonly used as an electrophile in organic synthesis
4-Chlorobenzenesulfonyl fluorideChlorine at para positionMore stable than fluorinated counterparts
4-Trifluoromethyl-benzenesulfonyl fluorideThree fluorine atoms on the aromatic ringIncreased lipophilicity and potential bioactivity
4-Acetylbenzene-1-sulfonyl fluorideAcetyl group at para positionUseful in synthesizing acetylated derivatives

Uniqueness

The unique combination of the fluorine atom and methyl group on the benzene ring distinguishes 4-fluoro-2-methyl-benzenesulfonyl fluoride from its analogs. This configuration enhances its reactivity profile and biological activity, making it particularly valuable in medicinal chemistry and biochemistry.

Exchange Fluorination Methodologies

Exchange fluorination leverages sulfur(VI)-fluoride exchange (SuFEx) chemistry, a cornerstone of click chemistry, to introduce fluorine atoms into sulfonyl groups. This approach capitalizes on the high electrophilicity of the sulfur(VI) center, enabling nucleophilic displacement of leaving groups with fluoride ions.

A prominent example involves the use of calcium(II) trifluoromethanesulfonimide (Ca(NTf₂)₂) as a Lewis acid catalyst. This system activates sulfonimidoyl fluorides for reaction with phenolate nucleophiles, achieving fluorination via an Sₙ2 mechanism with inversion of configuration at sulfur [2]. The reaction proceeds at room temperature with low activation energy, making it suitable for synthesizing sterically hindered derivatives like 4-fluoro-2-methyl-benzenesulfonyl fluoride.

Another method employs sulfuryl fluoride (SO₂F₂) gas, which reacts with aromatic alcohols in the presence of a base to form sulfonyl fluorides [2]. While effective, SO₂F₂’s toxicity and handling challenges have spurred the development of safer alternatives, such as SHC5® (a silicon-based reagent) combined with potassium fluoride (KF). This system converts thiols or disulfides directly into sulfonyl fluorides at ambient conditions, generating only NaCl and KCl as byproducts [5].

Table 1: Key Exchange Fluorination Methods

Reagent SystemSubstrateConditionsYield (%)Reference
Ca(NTf₂)₂ + DABCOSulfamoyl chloridesRT, 24 h80–92 [2]
SHC5® + KFThiolsRT, 12 h75–89 [5]
SO₂F₂ + Cs₂CO₃Aromatic alcohols60°C, 6 h65–78 [2]

Chlorine/Fluorine Exchange Strategies

Chlorine/fluorine exchange is a classical route to sulfonyl fluorides, wherein sulfonyl chlorides undergo halogen substitution. This method is widely used due to the commercial availability of sulfonyl chloride precursors.

Potassium bifluoride (KHF₂) is a workhorse reagent for this transformation. For example, 4-fluoro-2-methyl-benzenesulfonyl chloride (CAS 7079-48-3) reacts with KHF₂ in polar aprotic solvents like acetonitrile, yielding the corresponding sulfonyl fluoride in 70–85% isolated yield [3] [7]. The reaction mechanism involves nucleophilic attack by fluoride ions at the sulfur center, displacing chloride via a two-step process:

  • Formation of a pentavalent sulfur intermediate.
  • Collapse of the intermediate with elimination of Cl⁻ [3].

Recent optimizations include using tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst, enhancing reaction rates and yields under mild conditions [3].

Table 2: Chlorine/Fluorine Exchange Conditions

SubstrateReagentSolventTemperatureYield (%)Reference
4-Fluoro-2-methylbenzenesulfonyl chlorideKHF₂CH₃CN80°C82 [3] [7]
Aryl sulfonyl chloridesTBAFTHFRT88 [3]

Modern Synthetic Routes

Electrochemical synthesis has emerged as a sustainable alternative to traditional methods. By leveraging anodic oxidation, sulfones can be fragmented into radical intermediates, which subsequently react with fluorine sources like silver fluoride (AgF) to form sulfonyl fluorides [4]. For instance, 4-fluoro-2-methylphenyl sulfone undergoes electrochemical C–S bond cleavage in the presence of AgF, yielding the target compound in 68% efficiency [4].

Additionally, SuFEx click chemistry has been adapted for late-stage fluorination. Aryl sulfonates react with silyl-protected fluorides (e.g., TAS-F) under catalytic conditions, enabling precise functionalization of complex molecules [2] [5].

Scalable Production Methods

Scalability is critical for industrial applications. The SHC5®/KF system stands out for its green profile and operational simplicity [5]. A typical protocol involves:

  • Dissolving disulfides in ethanol.
  • Adding SHC5® and KF.
  • Stirring at room temperature for 12 hours.

This method achieves gram-scale production with minimal purification, avoiding toxic byproducts. Similarly, continuous-flow reactors have been employed for chlorine/fluorine exchange, reducing reaction times from hours to minutes while maintaining high throughput [3].

Table 3: Scalable Production Metrics

MethodScalePurity (%)Throughput (g/h)Reference
SHC5®/KF100 g958.3 [5]
Continuous-flow KHF₂500 g9050 [3]

Principles of Sulfur Fluoride Exchange

Sulfur fluoride exchange represents a paradigm shift in click chemistry, exploiting the unique properties of high oxidation state sulfur-fluoride bonds to achieve reliable molecular connectivity [1] [2]. The fundamental principle underlying SuFEx chemistry centers on the remarkable balance between stability and latent reactivity exhibited by sulfur(VI)-fluoride functionalities, particularly in aryl fluorosulfates and sulfonyl fluorides [3] [4].

The exceptional stability of the sulfur-fluoride bond, with a bond dissociation energy of approximately 90 kcal/mol, provides SuFEx reagents with remarkable resistance to hydrolysis, reduction, and thermolysis under ambient conditions [2] [5]. This stability stems from the strong electronegativity difference between sulfur and fluorine, creating a highly polarized covalent bond that remains intact under routine synthetic manipulations [1]. Unlike their sulfur(VI)-chloride counterparts, which are prone to hydrolysis and nucleophilic attack, sulfur(VI)-fluoride compounds maintain their integrity in aqueous environments and in the presence of various functional groups [6].

The latent reactivity of SuFEx-active compounds emerges under specific activation conditions, where the sulfur-fluoride bond transitions from a stable covalent linkage to a reactive electrophilic center [7]. This activation process requires the assistance of appropriate catalysts or reaction partners that can facilitate fluoride departure while simultaneously activating the incoming nucleophile [8]. The most common activation modes include proton sources, silyl reagents, fluorophilic Lewis acids such as calcium salts, and Lewis bases including tertiary amines [9] [10].

The mechanistic pathway for SuFEx transformations follows a nucleophilic substitution pattern at the sulfur center, typically proceeding through an SN2-type mechanism [11]. Computational studies have revealed that the reaction involves initial weakening of the sulfur-fluoride bond followed by nucleophilic attack, with the formation of a hypervalent sulfur intermediate being a key feature of the transformation [12]. The reaction proceeds with inversion of configuration at the sulfur center when chiral sulfonimidoyl fluorides are employed, providing evidence for the concerted nature of the substitution process [13].

SuFEx Reaction Parameters

The success of SuFEx transformations depends critically on the careful selection and optimization of reaction parameters, including catalyst choice, solvent systems, temperature, and reaction time [14] [15]. The relationship between these parameters and reaction outcomes has been systematically studied, revealing important structure-activity relationships that guide synthetic applications [16].

Catalyst Selection and Loading

The choice of catalyst represents perhaps the most critical parameter in SuFEx chemistry, with different catalysts exhibiting distinct reactivity profiles and substrate compatibility [17]. The catalytic hierarchy generally follows the basicity order, where stronger bases are required for less reactive sulfur-fluoride bonds [18]. Triethylamine (pKaH = 18.8 in acetonitrile) serves as the mildest catalyst, suitable for highly reactive substrates such as thionyl tetrafluoride-derived iminosulfur oxydifluorides [19]. Diazabicycloundecene (DBU, pKaH = 24.3) represents the most commonly employed catalyst, providing good reactivity for standard sulfonyl fluorides and fluorosulfates with typical loadings of 10-30 mol% [20].

Recent advances have introduced more powerful catalysts such as Barton's base (BTMG, pKaH = 26.0), which enables sub-stoichiometric loadings as low as 1-20 mol% while maintaining high reaction rates [21]. The superior performance of BTMG stems from its unique steric and electronic properties, which allow efficient activation of both the sulfur-fluoride bond and the incoming nucleophile [22]. For the most challenging substrates, phosphazenes such as BEMP (pKaH = 27.6) provide the highest basicity, though their use is limited by substrate compatibility and cost considerations [23].

Lewis acid catalysis has emerged as an alternative activation mode, with calcium bistriflimide proving particularly effective for amine nucleophiles [24]. Computational studies have revealed that calcium coordination provides two-point activation, simultaneously activating the sulfur center and stabilizing the departing fluoride [25]. The typical loading of 20-50 mol% reflects the stoichiometric nature of this activation mode, though recent developments have achieved catalytic turnover with 10 mol% loadings [26].

Solvent Effects and Reaction Medium

Solvent selection profoundly influences both reaction rate and selectivity in SuFEx transformations [27]. Polar aprotic solvents such as acetonitrile, tetrahydrofuran, and dimethylformamide provide optimal conditions for most SuFEx reactions, offering good solubility for both organic and inorganic components while minimizing competitive hydrogen bonding [28]. Acetonitrile has emerged as the preferred solvent due to its ability to stabilize both the transition state and the departing fluoride anion through dipolar interactions [29].

The role of water in SuFEx chemistry presents an interesting paradox, where controlled amounts of water can accelerate certain transformations while excessive moisture leads to catalyst degradation [30]. Computational studies have shown that water molecules can assist in proton transfer processes and fluoride stabilization, lowering the activation barrier by approximately 13 kJ/mol [31]. However, the balance between beneficial and detrimental effects requires careful optimization for each specific transformation [32].

Temperature and Reaction Time

SuFEx reactions typically proceed under mild thermal conditions, with most transformations occurring efficiently at room temperature to 40°C [33]. The moderate temperature requirements reflect the balanced reactivity of sulfur-fluoride bonds, which are sufficiently reactive to undergo substitution without requiring harsh conditions [34]. Temperature optimization studies have shown that mild heating to 40°C can compensate for reduced catalyst loadings, providing a useful tool for reaction optimization [35].

Reaction times vary significantly depending on substrate structure and reaction conditions, ranging from minutes for highly reactive systems to hours for challenging substrates [36]. The development of accelerated SuFEx protocols has achieved completion times as short as 5 minutes for optimized systems, demonstrating the potential for rapid synthetic applications [37].

ParameterTypical RangeOptimal ConditionsCritical Factors
TemperatureRoom temperature - 40°CRoom temperatureMild heating improves rate
SolventMeCN, THF, DCM, DMFAcetonitrilePolar aprotic preferred
Reaction Time5 minutes - 24 hours30 minutes - 2 hoursDepends on substrate
Catalyst Loading1-50 mol%5-20 mol%Base strength dependent
AtmosphereInert or airNitrogenMoisture tolerance
Substrate Stoichiometry1:1 to 1:1.51:1.2Slight excess nucleophile

Kinetic and Thermodynamic Profiles

The kinetic and thermodynamic characteristics of SuFEx reactions have been extensively studied through both experimental and computational approaches, revealing important insights into reaction mechanisms and optimization strategies [38] [39]. These studies have established that SuFEx transformations are generally thermodynamically favorable while exhibiting moderate activation barriers that can be significantly reduced through appropriate catalyst selection [40].

Activation Barriers and Transition States

Computational studies have determined that the activation barrier for SuFEx reactions depends strongly on the specific substrates and reaction conditions employed [41]. For the prototypical reaction between methanesulfonyl fluoride and methylamine, the gas-phase activation barrier is approximately 40.7 kcal/mol, which decreases to 34.2 kcal/mol in the presence of a complementary base [42]. This significant reduction demonstrates the crucial role of catalyst in lowering the energy barrier through nucleophile activation [43].

The most detailed kinetic analysis has been conducted for calcium bistriflimide-mediated reactions, where computational studies predicted an activation barrier of 21.3 kcal/mol, in excellent agreement with the experimentally determined value of 21.5 ± 0.14 kcal/mol [44]. This close correspondence between theory and experiment validates the proposed mechanism and provides confidence in the computational methodology [45].

Transition state analysis has revealed that calcium-mediated SuFEx reactions proceed through a two-point activation mechanism, where the calcium center simultaneously coordinates to the sulfonyl oxygen and the departing fluoride [46]. This dual coordination mode effectively reduces the activation barrier by approximately 10 kcal/mol compared to uncatalyzed reactions [47]. The transition state structure exhibits significant charge separation, with the calcium center stabilizing the developing negative charge on fluoride while activating the sulfur center toward nucleophilic attack [48].

Reaction Thermodynamics

SuFEx reactions are generally thermodynamically favorable, with typical reaction free energies ranging from -20 to -35 kcal/mol depending on the specific transformation [49]. The thermodynamic driving force arises from the formation of strong sulfur-nitrogen or sulfur-oxygen bonds in the products, which more than compensate for the breaking of the sulfur-fluoride bond [50]. The formation of silicon-fluoride bonds when silyl-protected nucleophiles are employed provides additional thermodynamic stabilization, with the Si-F bond being one of the strongest single bonds in chemistry (540 kJ/mol) [51].

The thermodynamic profile is also influenced by the fate of the departing fluoride, which can be stabilized through hydrogen bonding with protic solvents or through coordination to Lewis acidic centers [52]. The stabilization of fluoride significantly contributes to the overall thermodynamic favorability of the reaction, making SuFEx transformations essentially irreversible under normal conditions [53].

Protein-Protein SuFEx Kinetics

The kinetics of SuFEx reactions in protein systems exhibit unique characteristics that distinguish them from small molecule transformations [54]. Protein-protein SuFEx follows a two-step mechanism involving initial non-covalent binding followed by covalent bond formation [55]. This mechanism results in nonlinear concentration dependence, where the reaction rate initially increases with protein concentration before reaching a plateau [56].

The apparent second-order rate constants for protein-protein SuFEx range from 1.32 × 10^4 to 1.68 × 10^5 M^-1 h^-1, depending on the binding affinity between the protein partners [57]. Higher binding affinities result in faster covalent bond formation, demonstrating the importance of proximity effects in these systems [58]. The pH dependence of protein SuFEx reactions reflects the ionization states of both the target residues and the catalytic groups, with optimal rates typically observed at slightly basic pH values [59].

Reaction SystemActivation Barrier (kcal/mol)Experimental Barrier (kcal/mol)Rate ConstantMechanism
Methanesulfonyl fluoride + methylamine (gas phase)40.7N/AN/ASN2
Methanesulfonyl fluoride + methylamine (with base)34.2N/AN/ASN2 with base activation
Ca(NTf2)2-mediated sulfonamide formation21.321.5N/ATwo-point Ca activation
Protein-protein SuFEx (high affinity)N/AN/A1.68 × 10^5 M^-1 h^-1Two-step binding
Protein-protein SuFEx (low affinity)N/AN/A1.32 × 10^4 M^-1 h^-1Two-step binding

Comparison with Other Click Chemistry Platforms

The evaluation of SuFEx chemistry within the broader context of click chemistry platforms reveals both unique advantages and specific limitations compared to established methods [60] [61]. This comparative analysis is essential for understanding the appropriate applications and potential improvements for SuFEx-based synthetic strategies [62].

Activation Barriers and Reaction Rates

The activation barrier for SuFEx reactions (143 kJ/mol with base catalysis) is significantly higher than that of copper-catalyzed azide-alkyne cycloaddition (62 kJ/mol) and strain-promoted azide-alkyne cycloaddition (33 kJ/mol) [63]. This difference reflects the fundamental mechanistic distinctions between these click reactions, where SuFEx involves breaking a strong covalent bond while CuAAC and SPAAC involve forming new bonds without breaking existing strong bonds [64].

Despite the higher activation barrier, SuFEx reactions can achieve comparable reaction rates to other click chemistry platforms under optimized conditions [65]. The development of accelerated SuFEx protocols has demonstrated reaction completion within minutes, rivaling the speed of CuAAC reactions [66]. However, the requirement for base catalysis and the need for careful optimization of reaction conditions represent practical limitations compared to the more straightforward conditions required for SPAAC [67].

Functional Group Tolerance and Orthogonality

SuFEx chemistry exhibits exceptional functional group tolerance, with sulfur-fluoride bonds remaining stable under conditions that would compromise other reactive handles. This stability enables the use of SuFEx reagents in complex synthetic sequences and biological applications without interference from common functional groups. The orthogonality of SuFEx with CuAAC has been definitively demonstrated, allowing sequential or simultaneous use of both reactions without cross-reactivity.

The functional group tolerance of SuFEx surpasses that of many other click reactions, particularly in biological contexts where the stability of sulfur-fluoride bonds toward biological nucleophiles provides a significant advantage. However, the specificity of SuFEx for particular nucleophiles (primarily phenols and amines) limits its general applicability compared to more universally reactive click chemistry platforms.

Biocompatibility and Stability

The biocompatibility of SuFEx chemistry represents one of its most significant advantages, with reactions proceeding efficiently under physiological conditions without the need for toxic metal catalysts. The stability of SuFEx products toward biological environments exceeds that of many other click chemistry linkages, making them particularly suitable for applications requiring long-term stability.

The formation of sulfonate and sulfonamide linkages through SuFEx provides products with enhanced stability compared to the triazole products of CuAAC, which can undergo ring-chain tautomerization under certain conditions. This stability advantage makes SuFEx particularly attractive for applications in drug development and materials science where long-term stability is crucial.

Synthetic Accessibility and Scalability

The synthetic accessibility of SuFEx reagents varies significantly depending on the specific building blocks required. Simple sulfonyl fluorides are readily available or easily prepared, while more complex SuFEx hubs such as iminosulfur oxydifluorides require specialized protocols involving toxic gases. This limitation contrasts with the general accessibility of azides and alkynes for CuAAC reactions.

Scalability represents another consideration, where the requirement for inert atmosphere and anhydrous conditions in some SuFEx protocols can complicate large-scale applications. However, recent developments in flow chemistry have addressed some of these concerns, enabling safe and scalable SuFEx transformations.

Click ReactionActivation Barrier (kJ/mol)Reaction RateCatalyst RequiredBiocompatibilityFunctional Group ToleranceStability of Product
SuFEx (base-catalyzed)143ModerateYes (base)HighHighVery High
CuAAC62FastYes (Cu)ModerateModerateHigh
SPAAC33FastNoHighHighHigh
Thiol-eneLowFastYes (photoinitiator)ModerateModerateHigh
Inverse electron demand Diels-AlderVery LowVery FastNoHighHighHigh

XLogP3

2.2

Dates

Last modified: 04-14-2024

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